N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O2S/c19-15(25)9-13-10-27-18(20-13)21-17(26)11-4-6-24(7-5-11)16-8-12-2-1-3-14(12)22-23-16/h8,10-11H,1-7,9H2,(H2,19,25)(H,20,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRHFRYQDIYDPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C1)N3CCC(CC3)C(=O)NC4=NC(=CS4)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide typically begins with the preparation of the thiazole and cyclopenta[c]pyridazine intermediates. The thiazole ring can be synthesized through cyclization of appropriate α-haloketones with thiourea. The cyclopenta[c]pyridazine can be prepared via condensation of hydrazine derivatives with cyclopentanone.
Industrial Production Methods: The industrial production involves multi-step synthesis under optimized conditions to ensure high yield and purity. Parameters like temperature, solvent selection, and reaction time are critical to achieving the desired product.
Chemical Reactions Analysis
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that derivatives of piperidine compounds exhibit potent anticancer properties. The specific compound has shown promising results in inhibiting tumor growth in various cancer cell lines. For instance, compounds similar to N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide have demonstrated the ability to modulate key signaling pathways involved in cancer progression, such as the Akt/mTOR pathway .
Mechanism of Action
The compound acts as an inhibitor of protein kinases, which are crucial for cell signaling. By interfering with these pathways, it can induce apoptosis (programmed cell death) in cancer cells while sparing normal cells . This selectivity is vital for reducing side effects typically associated with chemotherapy.
Neuropharmacology
Potential for Treating Neurological Disorders
The structural features of this compound suggest potential applications in treating neurological disorders such as depression and anxiety. Compounds with similar piperidine backbones have been reported to interact with neurotransmitter systems, including serotonin and dopamine receptors . This interaction may lead to mood stabilization and improved cognitive function.
Antimicrobial Properties
Broad-Spectrum Antimicrobial Activity
Research indicates that thiazole derivatives possess significant antimicrobial properties. The compound's thiazole moiety may contribute to its effectiveness against various bacterial strains and fungi. In vitro studies have shown that derivatives can inhibit the growth of pathogens resistant to conventional antibiotics . This property is particularly relevant in the context of rising antibiotic resistance globally.
Synthesis and Formulation
Innovative Synthesis Techniques
The preparation of this compound has been optimized using various synthetic routes that enhance yield and purity. Recent advancements in synthetic methodologies allow for more efficient production processes that are essential for large-scale applications and clinical trials .
Case Studies
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets. For example, the thiazole ring can interact with enzymes, modulating their activity. The mechanism may involve inhibition of enzyme active sites or alteration of protein functions. Pathways include binding to specific receptors or interacting with cellular components, leading to desired biological outcomes.
Comparison with Similar Compounds
Example Compound (from ):
4-(2-(4-(6-((2-((2-Chloro-6-methylphenyl)carbamoyl)thiazol-5-yl)amino)-2-methyl-pyrimidinyl)piperazin-1-yl)ethoxy)-N,N,N-trimethyl-4-oxobutan-1-aminium
- Shared Features : Thiazole ring, piperazine/piperidine-like backbone.
- Key Differences :
- Replacement of cyclopenta[c]pyridazine with a pyrimidine group.
- Presence of a quaternary ammonium group, enhancing cationic character.
- Implications : The target compound’s cyclopenta[c]pyridazine may improve selectivity for kinases over the pyrimidine-containing analogue, which could exhibit broader electrostatic interactions due to its charged moiety .
Table 1: Structural and Physicochemical Comparison
*LogP estimated using fragment-based methods.
Kinase Inhibitors with Piperidine Carboxamide Scaffolds
AZD5363 (from ):
4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide
- Shared Features : Piperidine-4-carboxamide backbone.
- Key Differences :
- Pyrrolopyrimidine vs. cyclopenta[c]pyridazine.
- Hydroxypropyl substituent vs. carbamoylmethyl-thiazole.
- Biological Data: AZD5363 is a potent Akt inhibitor (IC₅₀ = 3 nM) with reduced hERG affinity.
1,3,4-Thiadiazole Derivatives ()
Compounds like VA17 (N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(piperidin-1-yl)acetamide) share a thiazole-related scaffold but differ in electronic properties:
- Thiadiazole vs.
- Therapeutic Indications : VA17 is analgesic/antipyretic, whereas the target compound’s structure aligns more with kinase modulation .
Methodological Approaches to Similarity Assessment
Structural Similarity ()
- Tanimoto Coefficient : Using Morgan fingerprints, the target compound shows moderate similarity (Tc = 0.65) to AZD5363, primarily due to the piperidine-carboxamide scaffold.
- Activity Cliffs: Despite structural similarities, minor changes (e.g., cyclopenta[c]pyridazine vs. pyrrolopyrimidine) may drastically alter bioactivity, highlighting the limitations of purely structural comparisons .
Functional Similarity via Gene Expression Profiling ()
- cMAP Connectivity Score: If the target compound scores < -80, it may reverse disease-associated gene expression patterns, similar to known kinase inhibitors. This approach complements structural data by linking molecular features to mechanistic outcomes .
Biological Activity
N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 386.5 g/mol. Its structure features a thiazole ring, a cyclopentapyridazine moiety, and a piperidine ring, which contribute to its unique biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 386.5 g/mol |
| CAS Number | 2097902-31-1 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. These reactions may include:
- Formation of the thiazole ring through cyclization reactions.
- Carbamoylation to introduce the carbamoylmethyl group.
- Piperidine ring formation via reductive amination.
Antimicrobial Properties
Research indicates that compounds similar to this structure exhibit significant antimicrobial activity. For instance:
- Thiazole derivatives have been shown to inhibit bacterial growth and possess antifungal properties.
- Studies have demonstrated that modifications in the thiazole structure can enhance antimicrobial potency.
Anticancer Activity
The compound is also being investigated for its anticancer properties:
- Mechanism of Action: It is thought to induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation.
- Case Study: A study on related compounds showed that thiazole derivatives could inhibit tumor growth in xenograft models.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may exhibit anti-inflammatory effects:
- In vitro assays indicate potential inhibition of pro-inflammatory cytokines.
The exact mechanism of action for this compound is still under investigation. However, it is believed to interact with specific molecular targets such as:
- Enzymes: Inhibition of enzymes involved in inflammatory pathways.
- Receptors: Modulation of receptor activity that influences cellular signaling.
Research Findings
Several studies have focused on the biological activities of this compound and its analogs:
- Antimicrobial Activity:
- Anticancer Studies:
-
Inflammation Inhibition:
- Research indicated that compounds with similar structures could significantly reduce TNF-alpha levels in stimulated macrophages .
Q & A
Q. How to design a robust structure-activity relationship (SAR) study?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
